3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one, also known as BMTP-11, is a synthetic purine derivative that has been studied for its potential as an anticancer agent. BMTP-11 has shown promising results in preclinical studies and has been shown to have a unique mechanism of action that sets it apart from other purine analogues.
Wissenschaftliche Forschungsanwendungen
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, exhibiting potent cytotoxicity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to have a unique mechanism of action that involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This makes this compound a promising candidate for the development of new anticancer drugs.
Wirkmechanismus
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one's mechanism of action involves the inhibition of tubulin polymerization, which is a critical process for cell division. By inhibiting tubulin polymerization, this compound causes cell cycle arrest and apoptosis, leading to the death of cancer cells. This compound has also been shown to have an effect on microtubule dynamics, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent cytotoxicity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have an effect on microtubule dynamics, which may contribute to its anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for further research and development. This compound has also shown promising results in preclinical studies, making it a promising candidate for the development of new anticancer drugs. However, this compound also has some limitations for lab experiments. It has not yet been tested in clinical trials, and further studies are needed to fully understand its safety and efficacy. In addition, this compound's mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for the research and development of 3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one. One direction is to further optimize the synthesis method to yield higher purity and higher yield of this compound. Another direction is to conduct more preclinical studies to fully understand its anticancer activity and its mechanism of action. In addition, this compound could be tested in combination with other anticancer agents to determine its potential as a combination therapy. Finally, this compound could be tested in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
3-benzyl-9-methyl-6-thioxo-1,3,6,9-tetrahydro-2H-purin-2-one is synthesized through a multi-step process that involves the reaction of 2-amino-6-bromopurine with benzyl isothiocyanate to form the intermediate compound 2-(benzylthio)-6-bromopurine. This intermediate is then reacted with methylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for further research and development.
Eigenschaften
IUPAC Name |
3-benzyl-9-methyl-6-sulfanylidenepurin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-16-8-14-10-11(19)15-13(18)17(12(10)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQORURGKXWPVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)NC2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.